molecular formula C7H10N2O2 B1454187 (1-methyl-1H-pyrazol-4-yl)methyl acetate CAS No. 1235441-11-8

(1-methyl-1H-pyrazol-4-yl)methyl acetate

Cat. No.: B1454187
CAS No.: 1235441-11-8
M. Wt: 154.17 g/mol
InChI Key: BMIKPWJBRLKYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-4-yl)methyl acetate is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1-methyl-1H-pyrazol-4-yl)methyl acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings, including data tables and case studies, highlighting its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its significant biological activity. The specific substitution pattern of the pyrazole moiety enhances its interaction with biological targets, making it a valuable scaffold for drug design.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, a study synthesized several pyrazole-based compounds and evaluated their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-231 (Breast)2.43Induces apoptosis via caspase activation
7hHepG2 (Liver)4.98Microtubule destabilization
10cMDA-MB-2317.84Cell cycle arrest

In this study, compounds derived from the pyrazole structure showed promising results in inhibiting cancer cell growth through mechanisms such as microtubule destabilization and apoptosis induction .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research on related pyrazole compounds indicates significant antibacterial and antifungal activities against various pathogens:

PathogenMIC (mg/mL)Activity Type
Staphylococcus aureus0.0039Antibacterial
Escherichia coli0.025Antibacterial
Candida albicans16.69Antifungal

These findings suggest that similar pyrazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents in treating infections .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Microtubule Dynamics : Compounds like those derived from the pyrazole scaffold have been shown to disrupt microtubule assembly, which is crucial for cell division.
  • Enzyme Inhibition : Some studies report that pyrazole derivatives act as inhibitors of enzymes such as lactate dehydrogenase (LDH), which plays a key role in cancer metabolism .

Case Study 1: Breast Cancer Treatment

A recent study focused on the effects of a series of pyrazole derivatives on breast cancer cell lines. The compound this compound was included in a broader screening process that identified its potential to induce apoptosis and inhibit cell proliferation at low concentrations.

Case Study 2: Antifungal Efficacy

Another investigation assessed the antifungal properties of various pyrazole derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of Candida species, suggesting their application in treating fungal infections.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6(10)11-5-7-3-8-9(2)4-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIKPWJBRLKYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-pyrazol-4-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-pyrazol-4-yl)methyl acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1-methyl-1H-pyrazol-4-yl)methyl acetate
Reactant of Route 4
Reactant of Route 4
(1-methyl-1H-pyrazol-4-yl)methyl acetate
Reactant of Route 5
Reactant of Route 5
(1-methyl-1H-pyrazol-4-yl)methyl acetate
Reactant of Route 6
Reactant of Route 6
(1-methyl-1H-pyrazol-4-yl)methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.